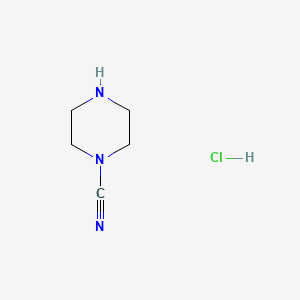

Piperazine-1-carbonitrile hydrochloride

Description

Piperazine-1-carbonitrile hydrochloride (CAS 1171913-28-2) is a piperazine derivative featuring a nitrile (-CN) group attached to the piperazine core. Its molecular formula is C₁₀H₂₀ClN₃O, with a molecular weight of 233.74 g/mol. The compound is commonly used in pharmaceutical research, particularly as an intermediate in synthesizing bioactive molecules. The nitrile group enhances its reactivity, making it valuable for further functionalization in drug discovery pipelines .

The hydrochloride salt form improves solubility in aqueous media, facilitating its use in laboratory and industrial applications.

Properties

IUPAC Name |

piperazine-1-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c6-5-8-3-1-7-2-4-8;/h7H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPOQEDELVBOCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Deprotection Using Trifluoroacetic Acid

In the synthesis of 1-cyclopropane formyl piperazine hydrochloride, Boc-protected precursors are treated with TFA in dichloromethane at 0–25°C, achieving complete deprotection within 3–5 hours. The solvent is subsequently removed under reduced pressure to isolate the free base. This step is critical for minimizing side reactions, as excessive acid or prolonged heating may degrade sensitive functional groups.

Salt Formation with Electrophilic Reagents

The free base is reacted with acyl chlorides (e.g., cyclopropane carbonyl chloride) in ethanol or dichloromethane to form the hydrochloride salt. Crystallization with anti-solvents like methyl tert-butyl ether (MTBE) enhances purity. For piperazine-1-carbonitrile hydrochloride, analogous use of cyanogen chloride or bromine could theoretically introduce the nitrile moiety, though stability challenges may arise due to the reactivity of cyanating agents.

Comparative Analysis of Reaction Conditions

The table below summarizes reaction parameters from patent examples for related piperazine hydrochlorides, which could inform optimization strategies for nitrile derivatives:

Key observations:

-

Solvent choice : Dichloromethane (DCM) is preferred for deprotection due to its inertness and ease of removal.

-

Temperature control : Reactions conducted at 0–25°C minimize byproduct formation.

-

Anti-solvents : MTBE and isopropyl ether effectively precipitate hydrochlorides, reducing impurities.

Impurity Mitigation in Piperazine Syntheses

Piperazine byproducts often arise from incomplete deprotection or over-acidification. Patent CN111116514A reports that using stoichiometric TFA and avoiding excess HCl prevents cyclopropane carbonyl group cleavage, maintaining impurity levels below 100 ppm. For nitrile-containing analogs, rigorous pH control during salt formation and low-temperature crystallization may further suppress degradation.

Challenges in Nitrile Functionalization

Introducing nitrile groups into piperazine scaffolds presents unique challenges:

-

Reagent compatibility : Cyanogen halides are highly toxic and moisture-sensitive, necessitating anhydrous conditions and strict safety protocols.

-

Stability : Nitriles may hydrolyze under acidic or aqueous conditions, complicating salt formation and purification.

-

Byproduct formation : Competing reactions (e.g., over-alkylation) could generate tertiary amines or quaternary ammonium salts.

Chemical Reactions Analysis

Types of Reactions

Piperazine-1-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonitrile group to an amine.

Substitution: The piperazine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of piperazine-1-carbonitrile.

Reduction: Amines and other reduced forms of the compound.

Substitution: Halogenated piperazine derivatives.

Scientific Research Applications

Pharmaceutical Development

Piperazine-1-carbonitrile hydrochloride serves as a critical scaffold in the design of new pharmaceutical agents. Its structural properties allow for the modification of various functional groups, facilitating the development of compounds with enhanced biological activity.

Key Applications:

- Antidepressants: Research has demonstrated that derivatives of piperazine compounds exhibit antidepressant properties. For instance, piperazine derivatives have been linked to the modulation of neurotransmitter systems, providing potential therapeutic effects for mood disorders .

- Antimicrobial Agents: this compound has shown efficacy against certain bacterial strains, making it a candidate for developing new antimicrobial therapies. Its mechanism involves disrupting microbial cell functions, which is crucial in combating antibiotic resistance .

- Fluorescent Probes: The compound can be utilized as a fluorescent probe in biological research, allowing scientists to track cellular processes and molecular interactions through its emission properties when exposed to specific wavelengths .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

Case Study 1: Antidepressant Activity

A study investigated the antidepressant effects of piperazine derivatives, including this compound. The results indicated significant improvements in behavioral tests associated with depression, suggesting that these compounds could be developed into effective treatments for depressive disorders .

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial activity of piperazine derivatives revealed that this compound exhibited notable effectiveness against Gram-positive and Gram-negative bacteria. This study emphasizes its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of piperazine-1-carbonitrile;hydrochloride involves its interaction with specific molecular targets. For instance, it can act as a GABA receptor agonist, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain parasites, making it useful as an anthelmintic agent .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

The following table and analysis compare Piperazine-1-carbonitrile hydrochloride with structurally related piperazine derivatives, focusing on substituents, physicochemical properties, and applications.

Structural and Functional Differences

- Substituent Effects: Nitrile Group (Piperazine-1-carbonitrile HCl): The -CN group is electron-withdrawing, increasing reactivity for nucleophilic substitution or reduction reactions. This contrasts with electron-donating groups like methyl (CAS 1312784-54-5), which enhance lipophilicity . Halogenated Groups: The 4-chlorophenyl carboxamide (CAS 1172075-70-5) may improve binding to neurotransmitter transporters, a trait explored in antidepressant development .

Solubility and Stability : Hydrochloride salts generally improve aqueous solubility. However, bulky substituents (e.g., naphthoyl) reduce solubility compared to smaller groups like cyclopropylcarbonyl .

Q & A

Q. What are the recommended synthetic routes for Piperazine-1-carbonitrile hydrochloride, and how can reaction conditions be optimized for higher yields?

this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous piperazine derivatives (e.g., chloroacetyl-substituted piperazines) are synthesized using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) under controlled temperatures (20–25°C) in anhydrous solvents like dichloromethane . Optimization involves adjusting stoichiometry, reaction time (typically 12–24 hours), and purification via column chromatography or recrystallization. Yield improvements may require inert atmospheres (N₂/Ar) to prevent hydrolysis of reactive intermediates .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structural integrity and substituent positions.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>98% is typical for research-grade compounds) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to validate molecular weight and detect impurities.

- Elemental Analysis : To confirm stoichiometric ratios of C, H, N, and Cl .

Q. What safety protocols should researchers follow when handling this compound?

Although specific toxicity data for this compound are limited, related piperazine derivatives require:

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Storage : In airtight containers under dry, cool conditions (4°C) to prevent decomposition .

- Decomposition Risks : Thermal degradation may release HCl, CO, or nitrogen oxides; use dry chemical fire extinguishers for emergencies .

Advanced Research Questions

Q. How do steric and electronic effects of the cyano (-CN) group influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing cyano group enhances electrophilicity at the piperazine nitrogen, facilitating nucleophilic attacks (e.g., in Suzuki-Miyaura couplings). Steric hindrance from the rigid piperazine ring may slow kinetics, requiring catalysts like Pd(PPh₃)₄ and elevated temperatures (80–100°C) . Computational studies (DFT) can model charge distribution to predict reaction sites .

Q. What strategies can resolve contradictions in reported biological activity data for piperazine derivatives, such as conflicting cytotoxicity results?

Discrepancies often arise from assay variability (e.g., cell line sensitivity, incubation time). Mitigation strategies include:

- Standardized Protocols : Use validated cell lines (e.g., HEK293 or HeLa) and replicate experiments ≥3 times.

- Dose-Response Curves : Establish IC₅₀ values under consistent conditions (pH, serum concentration) .

- Metabolic Stability Testing : Assess compound degradation in cell media via LC-MS to confirm bioactivity correlates with intact parent molecules .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the role of the cyano group in this compound’s pharmacological profile?

SAR workflows include:

- Analog Synthesis : Replace -CN with -COOH, -NH₂, or halogens to compare binding affinity.

- Target Engagement Assays : Radioligand binding or SPR to measure interactions with receptors (e.g., serotonin or dopamine receptors common in piperazine pharmacology).

- Molecular Docking : Map the -CN group’s interactions with active-site residues (e.g., hydrogen bonding vs. hydrophobic effects) .

Q. What are the challenges in predicting the environmental fate of this compound, given limited ecotoxicological data?

While data gaps exist for this compound, analogous piperazines show low biodegradability and potential soil mobility. Researchers should:

- Use Predictive Models : EPI Suite or TEST software to estimate persistence (t½) and bioaccumulation (log Kow).

- Empirical Testing : Conduct OECD 301/302 biodegradation assays or Daphnia magna acute toxicity tests .

- Mitigation : Avoid aqueous disposal; incinerate waste at >800°C with scrubbers for HCl abatement .

Methodological Notes

- Data Limitations : Many safety and ecological properties are inferred from structurally similar compounds due to a lack of direct studies on this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.